molecular formula C10H14ClNO B15237290 (1S)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL

(1S)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL

Cat. No.: B15237290
M. Wt: 199.68 g/mol
InChI Key: TVIZKHYDNFUQMC-OMNKOJBGSA-N
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Description

(1S)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL: is a chiral compound with a specific stereochemistry at the 1-position. This compound is characterized by the presence of an amino group, a hydroxyl group, and a substituted aromatic ring. It is of interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-methylbenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with an appropriate amine, such as isopropylamine, in the presence of a reducing agent like sodium cyanoborohydride.

    Hydroxylation: The resulting intermediate is then hydroxylated using a suitable oxidizing agent, such as hydrogen peroxide, to introduce the hydroxyl group at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ketone formed can be reduced back to the hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The amino group can undergo substitution reactions with various electrophiles, leading to the formation of amides, sulfonamides, and other derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Acyl chlorides, sulfonyl chlorides.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Regeneration of the hydroxyl group.

    Substitution: Formation of amides, sulfonamides, and other derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Chiral Ligands: The compound can be used as a building block for the synthesis of chiral ligands in asymmetric catalysis.

    Intermediate in Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition Studies: The compound can be used to study the inhibition of specific enzymes due to its structural similarity to natural substrates.

Medicine

    Pharmaceutical Development: Potential use in the development of drugs targeting specific receptors or enzymes.

Industry

    Chemical Manufacturing: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (1S)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL: The enantiomer of the compound with opposite stereochemistry.

    1-Amino-1-(4-chlorophenyl)propan-2-OL: Lacks the methyl group on the aromatic ring.

    1-Amino-1-(4-methylphenyl)propan-2-OL: Lacks the chlorine substituent on the aromatic ring.

Uniqueness

    Chirality: The specific stereochemistry of (1S)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL can lead to different biological activities compared to its enantiomer.

    Substituent Effects: The presence of both chlorine and methyl groups on the aromatic ring can influence the compound’s reactivity and interaction with biological targets.

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

(1S)-1-amino-1-(4-chloro-2-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H14ClNO/c1-6-5-8(11)3-4-9(6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7?,10-/m1/s1

InChI Key

TVIZKHYDNFUQMC-OMNKOJBGSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)[C@@H](C(C)O)N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(C(C)O)N

Origin of Product

United States

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